2-Chloro-5-methyl-N-phenylbenzamide
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Overview
Description
2-Chloro-5-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, along with an N-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylbenzoic acid and aniline.
Formation of Benzoyl Chloride: The 2-chloro-5-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The benzoyl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of carboxylic acids, ketones, or other oxidized products.
Scientific Research Applications
2-Chloro-5-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but with a nitro group instead of a methyl group.
2-Chloro-N-methyl-N-phenylbenzamide: Similar structure but with a methyl group on the nitrogen atom.
2-Chloro-5-methoxy-N-phenylbenzamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-Chloro-5-methyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and chlorine at the 2-position make it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
2-chloro-5-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTWUXWWQDVTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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